2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid
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Overview
Description
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid is a chemical compound with the molecular formula C11H21NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, making it useful in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Oxan Ring: The protected amino group is then reacted with appropriate reagents to form the oxan ring structure.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl chloroformate, ethylene glycol, and acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in preventing unwanted reactions, allowing for selective modification of the compound. The oxan ring structure provides stability and enhances the compound’s reactivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]acetic acid
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethylamine
Uniqueness
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid is unique due to its specific combination of the Boc protecting group and the oxan ring structure. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-4-5-17-9(6-8)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPWNGXUZZMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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